molecular formula C11H13F3N2O2S B11738358 Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B11738358
M. Wt: 294.30 g/mol
InChI Key: FLSHDCDQGQYJII-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit key enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(dimethylamino)ethenyl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[2-(dimethylamino)ethenyl]-4-(chloromethyl)-1,3-thiazole-5-carboxylate

Uniqueness

The presence of the trifluoromethyl group in Ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate distinguishes it from other similar compounds. This group imparts unique chemical stability and enhances its biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13F3N2O2S

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H13F3N2O2S/c1-4-18-10(17)8-9(11(12,13)14)15-7(19-8)5-6-16(2)3/h5-6H,4H2,1-3H3

InChI Key

FLSHDCDQGQYJII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C=CN(C)C)C(F)(F)F

Origin of Product

United States

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